molecular formula C16H14BrN5OS B2730806 N-(4-bromo-3-methylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide CAS No. 329078-97-9

N-(4-bromo-3-methylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide

Katalognummer: B2730806
CAS-Nummer: 329078-97-9
Molekulargewicht: 404.29
InChI-Schlüssel: BMDNSXXGUYHUAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-bromo-3-methylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide is a sulfanyl acetamide derivative characterized by:

  • Aryl substituent: A 4-bromo-3-methylphenyl group attached to the acetamide nitrogen.
  • Heterocyclic moiety: A 1-phenyl-1H-tetrazole-5-yl group linked via a sulfanyl bridge to the acetamide backbone.

This compound belongs to a class of molecules designed for diverse biological applications, including antimicrobial and enzyme inhibition activities.

Eigenschaften

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN5OS/c1-11-9-12(7-8-14(11)17)18-15(23)10-24-16-19-20-21-22(16)13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMDNSXXGUYHUAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(4-bromo-3-methylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide (CAS No. 329078-97-9) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C16H14BrN5OS
  • Molecular Weight : 404.28 g/mol
  • Density : 1.56 g/cm³ (predicted)
  • pKa : 11.96 (predicted)

These properties suggest that the compound may exhibit significant solubility and stability under physiological conditions, which is crucial for its bioactivity.

Antitumor Activity

Research indicates that compounds with similar structures to N-(4-bromo-3-methylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide have shown promising antitumor activity. A study on thiazole derivatives demonstrated that modifications in the phenyl ring significantly influence cytotoxicity against various cancer cell lines. For instance, the presence of electron-donating groups enhanced the antiproliferative effects of compounds similar to this acetamide derivative .

CompoundIC50 (µg/mL)Cell Line
Compound A1.61 ± 1.92HT29
Compound B1.98 ± 1.22Jurkat
N-(4-bromo...)TBDTBD

Antimicrobial Activity

The antimicrobial potential of N-(4-bromo-3-methylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide has not been explicitly documented in available literature; however, related compounds have exhibited significant antibacterial and antifungal activities. For example, certain phenylthiazole derivatives demonstrated effectiveness comparable to standard antibiotics like norfloxacin .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the presence of specific functional groups significantly influences the biological activity of similar compounds:

  • Electron-Drawing Groups : Enhance cytotoxicity.
  • Electron-Donating Groups : Improve solubility and bioavailability.
  • Substituted Phenyl Rings : Affect binding affinity to biological targets.

For N-(4-bromo-3-methylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide, the bromine atom is hypothesized to play a critical role in modulating its biological activity due to its electronegative nature.

Recent Studies

Recent investigations into structurally similar compounds have yielded insights into their pharmacological properties:

  • Antiproliferative Effects : Compounds with a tetrazole moiety have shown significant growth inhibition in cancer cell lines.
  • Mechanism of Action : Some studies suggest that these compounds may induce apoptosis in cancer cells through mitochondrial pathways.

Example Study

A notable study published in MDPI highlighted the synthesis and biological evaluation of thiazole derivatives that share structural similarities with our compound of interest. The findings indicated that specific substitutions on the phenyl ring led to enhanced cytotoxicity against various cancer lines .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Classification and Key Variations

The compound is compared to analogs based on:

  • Heterocyclic core : Tetrazole vs. triazole vs. oxadiazole.
  • Substituents : Halogen (Br, Cl, F), alkyl (methyl, ethyl), and aromatic (phenyl, thienyl) groups.
  • Biological activity : Antimicrobial (MIC), enzyme inhibition (LOX, BChE), and physicochemical properties.

Data Table: Structural and Functional Comparison

Compound Name Heterocycle Aryl Substituent Molecular Weight (g/mol) Key Biological/Physical Properties Reference
Target Compound Tetrazole 4-bromo-3-methylphenyl ~420.3 (calculated) Unknown (theoretical) -
N-(4-butylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide Tetrazole 4-butylphenyl 367.5 Supplier-listed; no activity data
N-(4-bromo-2-methylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide Tetrazole 4-bromo-2-methylphenyl 342.21 Unknown activity
2-[(1H-1,2,3-triazol-5-yl)sulfanyl]-N-(2-fluorobenzyl)acetamide (Compound 38) Triazole 2-fluorobenzyl - MIC: 64 µg/mL (E. coli)
N-(5-chloro-2-methylphenyl)-2-{[5-(indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t) Oxadiazole 5-chloro-2-methylphenyl 428.5 LOX inhibition: Moderate activity
N-(4-fluorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-1,2,4-triazol-3-yl]sulfanyl}acetamide Triazole 4-fluorophenyl - Supplier-listed; structural analog

Key Findings from Structural Analogs

Tetrazole-Based Analogs
  • N-(4-butylphenyl)-2-[(1-phenyltetrazol-5-yl)sulfanyl]acetamide: Shares the tetrazole core and phenyl group but substitutes the bromo-methylphenyl with a butylphenyl.
  • N-(4-bromo-2-methylphenyl)-2-[(1-methyltetrazol-5-yl)sulfanyl]acetamide : Replaces the phenyl group on the tetrazole with a methyl group, reducing steric bulk. The bromo substituent likely increases electrophilicity, which could influence binding interactions .
Triazole-Based Analogs
  • Compound 38 (MIC = 64 µg/mL): Demonstrates that fluorinated benzyl groups enhance antibacterial activity against E. coli compared to non-halogenated analogs. This suggests that halogenation (e.g., bromo in the target compound) may similarly improve antimicrobial properties .
Oxadiazole-Based Analogs
  • Compound 8t (LOX inhibition) : The oxadiazole core and indolylmethyl substituent contribute to moderate anti-inflammatory activity. This highlights how heterocycle choice (tetrazole vs. oxadiazole) impacts target selectivity .

Physicochemical and Electronic Properties

  • Lipophilicity: Bromo and methyl groups in the target compound likely increase logP compared to fluorinated or non-halogenated analogs, affecting bioavailability.
  • Metabolic stability : Tetrazoles are resistant to oxidative metabolism compared to triazoles, suggesting the target compound may have a longer half-life .

Q & A

Q. Characterization Methods :

TechniquePurposeKey Observations
NMR (¹H/¹³C) Confirm regiochemistry and purityδ 7.2–8.1 ppm (aromatic protons)
HRMS Verify molecular weightm/z [M+H]⁺ calculated: 443.02
XRD Resolve crystal structure (if crystalline)Bond angles: C-S-C ≈ 104°

Basic: What structural features influence its reactivity?

Answer:
The compound’s reactivity is governed by:

  • Electron-Deficient Tetrazole Ring : The 1,2,3,4-tetrazole moiety acts as a weak base (pKa ~4.5), facilitating nucleophilic substitutions at the sulfur atom .
  • Bromo-Methylphenyl Group : The bromine atom (ortho to methyl) enhances electrophilic aromatic substitution (e.g., Suzuki couplings) .
  • Sulfanyl Acetamide Linker : The thioether bond (C-S-C) is prone to oxidation, forming sulfoxides under mild conditions (H₂O₂, RT) .

Basic: How is its biological activity assessed in preliminary studies?

Answer:

  • Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC: 16–64 µg/mL) .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, IC₅₀: 20–50 µM) .
  • Enzyme Inhibition : Evaluate inhibition of cyclooxygenase-2 (COX-2) using fluorometric assays (IC₅₀: ~10 µM) .

Advanced: How to design experiments to optimize reaction yields while minimizing side products?

Answer:

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to vary temperature (40–80°C), solvent polarity (DCM vs. THF), and stoichiometry (1:1–1:2 ratio of reactants) .
  • Flow Chemistry : Continuous-flow reactors improve mixing and heat transfer, reducing byproduct formation (e.g., sulfoxide derivatives) .
  • In Situ Monitoring : Employ FT-IR or Raman spectroscopy to track reaction progress and intermediate stability .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

  • Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
  • Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed acetamide) that may skew results .
  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1–100 µM) to rule out false positives .

Advanced: What advanced purification techniques ensure high purity for sensitive applications?

Answer:

  • HPLC-Purification : Reverse-phase C18 column (acetonitrile/water gradient) to separate isomers (e.g., regioisomeric tetrazole forms) .
  • Crystallography-Driven Purification : Seed crystals in ethanol/water to isolate the most thermodynamically stable polymorph .

Advanced: How to assess its stability under varying storage conditions?

Answer:

ConditionStability ProfileMitigation Strategy
Light (UV) Degrades to sulfoxide (t₁/₂: 48 hrs)Store in amber vials at -20°C
High Humidity Hydrolysis of acetamide (t₁/₂: 72 hrs)Use desiccants (silica gel)
Acidic pH Tetrazole ring protonation (pH <3)Buffer solutions (pH 6–8)

Advanced: What alternative precursors enable scalable synthesis?

Answer:

  • Precursor 1 : 4-Bromo-3-methylaniline for Buchwald-Hartwig amination .
  • Precursor 2 : 1-Phenyl-1H-tetrazole-5-thiol synthesized via Huisgen cycloaddition .
  • Green Chemistry : Replace DCM with cyclopentyl methyl ether (CPME) to improve sustainability .

Advanced: How to establish structure-activity relationships (SAR) for derivatives?

Answer:

  • Modify Substituents :
    • Replace bromine with chlorine to study electronic effects on bioactivity .
    • Introduce electron-withdrawing groups (e.g., NO₂) on the phenyl ring to enhance COX-2 inhibition .
  • Pharmacophore Mapping : Overlay active/inactive derivatives using Schrödinger’s Phase to identify critical binding motifs .

Advanced: Can computational modeling predict its binding modes?

Answer:

  • Molecular Docking (AutoDock Vina) : Simulate binding to COX-2 (PDB: 5KIR) with ∆G ≈ -9.2 kcal/mol .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .

Advanced: How to address discrepancies in spectroscopic data?

Answer:

  • Dynamic NMR : Resolve rotational barriers in the sulfanyl acetamide linker (ΔG‡ ≈ 12 kcal/mol) .
  • 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals in crowded regions .

Advanced: How to validate analytical methods for impurity profiling?

Answer:

  • Forced Degradation Studies : Expose the compound to heat (60°C), light (UV), and acidic/alkaline conditions .
  • LC-MS/MS : Detect impurities at 0.1% levels using MRM transitions (Q1/Q3: 443→325) .

Advanced: What strategies enable gram-scale synthesis without compromising yield?

Answer:

  • Flow Reactor Scaling : Adjust residence time (10–30 min) and pressure (1–3 bar) to maintain mixing efficiency .
ParameterLab Scale (mg)Pilot Scale (g)
Temperature 60°C65°C
Solvent Volume 50 mL500 mL
Yield 70%68%

Advanced: What interdisciplinary collaborations enhance its research applications?

Answer:

  • Material Science : Partner to study its use in metal-organic frameworks (MOFs) for catalytic applications .
  • Pharmacology : Collaborate on in vivo pharmacokinetics (e.g., bioavailability in rodent models) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.